molecular formula C14H12O2 B1312646 2-(2-Methylphenoxy)benzaldehyde CAS No. 67698-66-2

2-(2-Methylphenoxy)benzaldehyde

Cat. No. B1312646
CAS RN: 67698-66-2
M. Wt: 212.24 g/mol
InChI Key: HESGRRUYUHSXER-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)benzaldehyde is a chemical compound with the molecular formula C14H12O2 . It is a derivative of benzaldehyde, which is a widely used compound in organic synthesis .


Synthesis Analysis

The synthesis of 2-(2-Methylphenoxy)benzaldehyde and its derivatives often involves multistep reactions. For instance, one approach involves the conversion of benzaldehyde to benzoin using a catalyst, followed by oxidation to benzil, and then condensation with dibenzyl ketone . Another method involves the use of 2-aminophenol as a precursor in the synthesis of benzoxazoles .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenoxy)benzaldehyde can be represented by the InChI code 1S/C17H18O2/c1-12(2)14-9-8-13(3)17(10-14)19-16-7-5-4-6-15(16)11-18/h4-12H,1-3H3 . This indicates that the compound consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methylphenoxy)benzaldehyde include a molecular weight of 254.33 , a melting point of 142 degrees Celsius at 0.2 mBAR , and a liquid physical form .

Scientific Research Applications

Biocompatible Chemosensors for pH Discrimination

Compounds synthesized from 4-methyl-2,6-diformylphenol, closely related to 2-(2-Methylphenoxy)benzaldehyde, have been utilized as fluorescent chemosensors for pH. These chemosensors exhibit significant fluorescence intensity changes with pH variations, enabling the discrimination between normal cells and cancer cells based on their pH environment. The study demonstrates the potential of such compounds in biological and medical applications, particularly in cancer research and diagnostics (Dhawa et al., 2020).

Catalytic Reactions and Synthesis

A study on the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol involved the conversion of 3-hydroxy-4-methoxy-benzaldehyde, which shares functional groups with 2-(2-Methylphenoxy)benzaldehyde, highlighting the potential of such compounds in synthetic chemistry. This research could provide insights into novel synthesis pathways for complex organic molecules, contributing to the development of new pharmaceuticals, materials, and chemical intermediates (Banerjee et al., 2013).

Fluorescent Receptors for Metal Ion Detection

Another study explored the design of a chemosensor molecule based on a benzene-1,2-diamine structure combined with 2-hydroxy-3-isopropyl-6-methyl benzaldehyde, a compound structurally similar to 2-(2-Methylphenoxy)benzaldehyde. This chemosensor demonstrated selectivity and sensitivity for dual Ni2+ and Cu2+ recognition, showcasing the utility of such compounds in environmental monitoring and the detection of metal ions in various matrices (Pawar et al., 2015).

Bioproduction of Benzaldehyde

The bioproduction of benzaldehyde, a compound related to 2-(2-Methylphenoxy)benzaldehyde, was optimized using Pichia pastoris in a two-phase partitioning bioreactor. This research highlights the potential of biotechnological methods in the sustainable production of benzaldehyde and related compounds, which are widely used in the flavor and fragrance industries. Such studies contribute to the development of green chemistry and sustainable industrial processes (Craig & Daugulis, 2013).

Adsorption and Reaction Studies on MgO

The adsorption and reaction of benzaldehyde on MgO were studied to understand the Claisen–Schmidt condensation reaction better. This research provides valuable insights into the surface chemistry and catalytic properties of MgO, which could inform the development of new catalysts and improve the efficiency of various chemical reactions, including those involving compounds like 2-(2-Methylphenoxy)benzaldehyde (Lichtenberger et al., 2006).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life . It is advisable to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

2-(2-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESGRRUYUHSXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462647
Record name Benzaldehyde, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)benzaldehyde

CAS RN

67698-66-2
Record name Benzaldehyde, 2-(2-methylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67698-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(2-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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